molecular formula C10H20O B2564698 (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol CAS No. 2248185-28-4

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol

Cat. No. B2564698
CAS RN: 2248185-28-4
M. Wt: 156.269
InChI Key: GRMFGARTBVAOMP-SSDOTTSWSA-N
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Description

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol is a cyclic alcohol compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as TMCPA and has a molecular weight of 162.28 g/mol.

Mechanism of Action

The exact mechanism of action of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol is not fully understood. However, studies have suggested that the compound may interact with the GABAergic system, which is involved in the regulation of pain and inflammation. Additionally, this compound has been found to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammation. Additionally, this compound has been found to reduce pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol in lab experiments is its potential therapeutic applications. The compound has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to have neuroprotective properties, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol. One area of research is the development of new synthetic methods for the compound that can improve its yield and purity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Another area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Finally, more research is needed to explore the potential therapeutic applications of this compound in the treatment of pain, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a cyclic alcohol compound that has potential therapeutic applications. The compound has been extensively researched for its anti-inflammatory and analgesic effects, as well as its neuroprotective properties. While more research is needed to fully understand the mechanism of action of this compound and its potential side effects, the compound shows promise as a treatment option for pain, inflammation, and neurodegenerative diseases.

Synthesis Methods

The synthesis of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol involves the reaction of (2S)-2-(2,2,3,3-tetramethylcyclopropyl)ethanamine with paraformaldehyde in the presence of sodium cyanoborohydride. The reaction takes place in methanol as the solvent at room temperature for 24 hours. The product is then purified using column chromatography to obtain a pure form of this compound.

Scientific Research Applications

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol has been extensively researched for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to have neuroprotective properties, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(2S)-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8,11H,6H2,1-5H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMFGARTBVAOMP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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